![molecular formula C10H22N2 B1277592 N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 99178-21-9](/img/structure/B1277592.png)
N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is a ligand used to promote N-alkenylation and N-alkylation reactions of amides .
Synthesis Analysis
This compound can be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions . For example, it can be used in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, and N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides .Molecular Structure Analysis
The molecular formula of “N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” is C10H22N2 . The InChI code is 1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 . The canonical SMILES is CN©CCNC1CCCCC1 .Chemical Reactions Analysis
As a ligand, “N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” promotes N-alkenylation and N-alkylation reactions of amides . It can be used in the synthesis of vinylsulfoximines and N-arylpyridones via copper-catalyzed C-N coupling reactions .Physical And Chemical Properties Analysis
“N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine” has a molecular weight of 170.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The topological polar surface area is 15.3 Ų .Scientific Research Applications
Organic Synthesis
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine: is a valuable compound in organic synthesis. It acts as a ligand to promote N-alkenylation and N-alkylation reactions of amides . These reactions are fundamental in creating complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
Catalysis
This compound serves as a ligand in copper-catalyzed C-N coupling reactions . Such reactions are crucial for forming carbon-nitrogen bonds, which are key linkages in many organic compounds, including drugs and agrochemicals.
Proteomics Research
In proteomics, N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is used for studying protein interactions and functions. It can be involved in the modification of proteins or peptides, which helps in understanding their structure and role in biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine are amides . This compound acts as a ligand and promotes N-alkenylation and N-alkylation reactions of amides .
Mode of Action
N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine interacts with its targets (amides) through N-alkenylation and N-alkylation reactions . These reactions involve the replacement of a hydrogen atom in the amide with an alkyl or alkenyl group, leading to the formation of new carbon-nitrogen bonds .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides . These reactions are catalyzed by copper .
Pharmacokinetics
The compound’s molecular weight (1703) and structure suggest that it may have good bioavailability .
Result of Action
Its role in promoting n-alkenylation and n-alkylation reactions suggests that it may influence the structure and function of amides .
properties
IUPAC Name |
N-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQANRYYROXQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424566 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99178-21-9 |
Source
|
Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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